molecular formula C26H20N2 B1598769 Benzenamine, 4,4'-(9,10-anthracenediyl)bis- CAS No. 106704-35-2

Benzenamine, 4,4'-(9,10-anthracenediyl)bis-

Cat. No. B1598769
CAS RN: 106704-35-2
M. Wt: 360.4 g/mol
InChI Key: ASNOFHCTUSIHOM-UHFFFAOYSA-N
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Description

Benzenamine, 4,4'-(9,10-anthracenediyl)bis- is an aromatic compound that is used in a variety of scientific research applications. It is a type of benzenamine and is composed of two benzene rings connected by an anthracene bridge. This compound is also known as 9,10-dihydroanthracene-4,4'-diamine and is used in a variety of laboratory experiments.

Scientific Research Applications

  • Photophysical Properties : A study by Ito et al. (2019) investigated π-extended mono- and bis-BODIPY derivatives, including benzo[a]anthracene-fused BODIPY (Ant-Mono-BDP), and found significant redshifted trends in fluorescence spectra with increasing solvent polarity. These compounds showed strong absorption in the near-IR region, indicating potential applications in photophysical studies and materials science (Ito et al., 2019).

  • Organic Mixed-Valence Systems : Lambert et al. (2005) explored electronic interactions in organic mixed-valence systems, including 9,10-bis(N,N-di(4-methoxyphenyl)amino)anthracene. The study found that the strength of electronic interaction decreases in the order of benzene > naphthalene > anthracene, providing insights into the electronic coupling in these systems (Lambert et al., 2005).

  • Fluorinated Polyimides : Ghosh and Banerjee (2009) synthesized a new diamine monomer, leading to novel fluorinated polyimides, which exhibited high thermal stability and good solubility in organic solvents. These materials have applications in high-performance polymers (Ghosh & Banerjee, 2009).

  • Photoluminescent Benzoxazine Resin : Goto et al. (2020) synthesized a novel benzoxazine derivative with anthracene moiety, which luminesced with a high quantum yield. This compound could lead to thermally stable curing resins observable by the naked eye, useful in materials science (Goto et al., 2020).

  • Piezofluorochromic Properties : Zheng et al. (2014) prepared 9,10-Bis(N-alkylphenothiazin-3-yl-vinyl-2)anthracenes to understand the effect of alkyl lengths on solid-state fluorescence and piezochromic luminescence. This study has implications for developing materials with tunable optical properties (Zheng et al., 2014).

  • Supramolecular Organic Framework : Yang et al. (2010) demonstrated the synthesis of a stable supramolecular organic framework with significant CO2 adsorption capacity. Such frameworks have potential applications in gas storage and separation technologies (Yang et al., 2010).

properties

IUPAC Name

4-[10-(4-aminophenyl)anthracen-9-yl]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H20N2/c27-19-13-9-17(10-14-19)25-21-5-1-2-6-22(21)26(18-11-15-20(28)16-12-18)24-8-4-3-7-23(24)25/h1-16H,27-28H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASNOFHCTUSIHOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C3C=CC=CC3=C2C4=CC=C(C=C4)N)C5=CC=C(C=C5)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H20N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70389016
Record name Benzenamine, 4,4'-(9,10-anthracenediyl)bis-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70389016
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

360.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

106704-35-2
Record name Benzenamine, 4,4'-(9,10-anthracenediyl)bis-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70389016
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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